Yingzhaosu D
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Overview
Description
Scientific Research Applications
Yingzhaosu D has several scientific research applications:
Chemistry: Used as a template for synthesizing novel antimalarial drugs.
Biology: Studied for its bioactive properties, including antioxidant, anti-inflammatory, and antiproliferative effects.
Mechanism of Action
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Yingzhaosu D involves the thiol-oxygen cooxidation of monoterpenes. This process includes the treatment of monoterpenes with benzenethiol, dioxygen, and a radical initiator, followed by selective reduction of intermediate hydroperoxide-endoperoxides . The reaction conditions typically involve bubbling oxygen gas through a stirred solution of the monoterpene and benzenethiol under controlled temperature and pressure.
Industrial Production Methods: Industrial production of this compound is not extensively documented, but it likely follows similar synthetic routes as laboratory methods, scaled up for larger production volumes. This would involve optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions: Yingzhaosu D undergoes various chemical reactions, including:
Oxidation: The endoperoxide structure is susceptible to oxidative cleavage.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Functional groups in this compound can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or other peroxides.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may possess different bioactive properties.
Comparison with Similar Compounds
Yingzhaosu A: Another sesquiterpene endoperoxide with potent antimalarial activity.
Artemisinin: A well-known antimalarial compound with a similar endoperoxide structure.
Arteflene: A synthetic endoperoxide with antimalarial properties.
Comparison: Yingzhaosu D is unique due to its specific endoperoxide structure and the particular bioactive properties it exhibits. While Yingzhaosu A and artemisinin share similar mechanisms of action, this compound’s distinct molecular structure may offer different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and drug development .
Properties
IUPAC Name |
(E,3R,6R)-2-methyl-6-[(1S)-4-methylcyclohex-3-en-1-yl]hept-4-ene-2,3,6-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O3/c1-11-5-7-12(8-6-11)15(4,18)10-9-13(16)14(2,3)17/h5,9-10,12-13,16-18H,6-8H2,1-4H3/b10-9+/t12-,13-,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWZJOPWOCKMHSC-YJQVIICOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C=CC(C(C)(C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](CC1)[C@](C)(/C=C/[C@H](C(C)(C)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121067-53-6 |
Source
|
Record name | Yingzhaosu D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121067536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | YINGZHAOSU D | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2YF6RT7WP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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